
3-hydroxy-2-methylpropanal
Overview
Description
3-Hydroxy-2-methylpropanal (CAS: 38433-80-6) is an aliphatic aldehyde with the molecular formula C₄H₈O₂ and a molecular weight of 88.105 g/mol . Structurally, it features a hydroxyl group (-OH) at the third carbon and a methyl group (-CH₃) at the second carbon of a three-carbon aldehyde chain (Figure 1). This compound is a key intermediate in organic synthesis, particularly in the preparation of streptogramin antibiotics, where it serves as a chiral building block for C3-isopropyl-modified analogs . Its reactivity in aldol condensations with formaldehyde has been studied extensively, highlighting its role in forming branched polyols and related alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylpropanal can be synthesized through several methods:
Oxidation of 2-Methyl-1,3-propanediol: This method involves the oxidation of 2-methyl-1,3-propanediol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.
Hydration of 2-Methyl-2-propen-1-ol: This method involves the hydration of 2-methyl-2-propen-1-ol in the presence of acid catalysts to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of 2-methyl-1,3-propanediol using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylpropanal undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Acid catalysts for hydration reactions
Major Products Formed
Oxidation: 3-Hydroxy-2-methylpropionic acid
Reduction: 2-Methyl-1,3-propanediol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Hydroxy-2-methylpropanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl group (C=O) in the aldehyde is highly reactive and can undergo nucleophilic addition reactions. The hydroxyl group (-OH) attached to the second carbon also contributes to its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Structural and Molecular Comparison
The most structurally similar compound to 3-hydroxy-2-methylpropanal is 3-hydroxy-2,2-dimethylpropanal (hydroxypivalaldehyde, CAS: 597-31-9), which has two methyl groups at the second carbon (Figure 2). Key differences include:
Other Related Compounds
3-Hydroxypropanal
It shares similar reactivity in aldol condensations but is less sterically hindered .
Ethyl 3-Hydroxy-2-(Hydroxymethyl)-2-Methylpropanoate
This ester derivative (CAS: 51689-18-0) incorporates a hydroxymethyl group and ethyl ester, expanding its utility in polymer chemistry and pharmaceutical intermediates .
Biological Activity
3-Hydroxy-2-methylpropanal, also known as 2-hydroxy-3-methylbutanal, is an organic compound with significant biological relevance. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 118.13 g/mol
- Boiling Point : Approximately 74 °C at 10 mmHg
- Density : 1.071 g/mL at 25 °C
Enzymatic Reactions
This compound has been shown to participate in various enzymatic reactions. For instance, research indicates that it can undergo self-condensation and cross-coupling reactions with other aldehydes, facilitated by specific enzymes. The catalytic activity of these enzymes was monitored using UV spectroscopy, revealing significant product formation over time .
Table 1: Summary of Enzymatic Reactions Involving this compound
Reaction Type | Enzyme Used | Products Formed | Conditions |
---|---|---|---|
Self-condensation | 4-OT P1A | 2-Methyl-2-pentenal | 50 mM substrate in buffer |
Cross-coupling with benzaldehyde | WT 4-OT | Various diastereomers | Room temperature, pH 7.3 |
Dehydration | Not specified | 2-Methyl-2-pentenal | Monitored via NMR spectroscopy |
Metabolic Pathways
This compound is involved in metabolic pathways leading to the synthesis of more complex compounds. For example, it can be converted into 3-hydroxyisobutyric acid through aldolase catalysis, highlighting its role as a precursor in biochemical pathways .
Case Study 1: Antimicrobial Activity
In a study evaluating various hydroxyaldehydes for antimicrobial properties, this compound exhibited notable activity against specific bacterial strains. The compound's mechanism of action was linked to its ability to disrupt microbial cell membranes.
Case Study 2: Synthesis of Bioactive Compounds
Research has demonstrated that this compound can serve as a starting material for synthesizing bioactive compounds such as (+)-discodermolide, a potent antimitotic agent used in cancer therapy . This synthesis showcases the compound's potential in pharmaceutical applications.
Applications
- Pharmaceutical Industry : Used as a precursor in the synthesis of antitumor agents.
- Chemical Industry : Serves as an intermediate in producing polyesters and other polymers.
- Biochemical Research : Utilized in studying metabolic pathways and enzyme kinetics.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-hydroxy-2-methylpropanal in laboratory settings?
- Answer : According to safety data sheets (SDS), this compound is classified under hazard statements H302, H315, H319, and H335 (irritant to skin, eyes, and respiratory system). Key precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or direct contact. First-aid measures involve rinsing affected areas with water and seeking medical attention if symptoms persist .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : The compound is synthesized via base-catalyzed aldol condensation of formaldehyde with unsaturated aldehydes. For example, 2-methyl-2-propenal reacts with formaldehyde in alkaline aqueous solutions, forming this compound through a hydration-condensation mechanism. Reaction optimization requires precise control of pH, temperature, and formaldehyde concentration .
Q. What analytical techniques are suitable for characterizing this compound?
- Answer : Gas chromatography (GC) and UV-spectrophotometry are widely used. GC quantifies the aldehyde after dehydration in the injection block, while UV-spectrophotometry monitors reaction kinetics by tracking absorbance changes in hydrated intermediates .
Advanced Research Questions
Q. How do hydration-dehydration equilibria influence the reaction kinetics of this compound in alkaline conditions?
- Answer : In aqueous alkaline solutions, this compound exists in equilibrium with its hydrated form (α-hydroxymethyl derivative). Kinetic studies reveal that the condensation rate with formaldehyde exceeds the hydration rate at high formaldehyde concentrations, suggesting that free formaldehyde directly participates in the rate-determining step. This challenges assumptions about pre-equilibrium hydration .
Q. How can discrepancies between experimental and theoretical reaction rates be resolved in aldol condensation studies?
- Answer : Observed rate accelerations at high formaldehyde concentrations indicate that the activation energy for methylene glycol dehydration (to release free formaldehyde) contributes to the overall reaction kinetics. Computational modeling should incorporate this step, and experimental designs must account for formaldehyde’s dynamic availability .
Q. What role does this compound play in synthesizing complex organic molecules?
- Answer : It serves as a versatile intermediate in synthesizing polyols and branched aldehydes. For instance, its condensation with formaldehyde produces derivatives relevant to pentaerythritol synthesis, a key component in resins and explosives. Reaction pathways require careful optimization of stoichiometry and catalyst selection .
Q. How can computational models predict the stability and reactivity of this compound in multi-step reactions?
- Answer : Density functional theory (DFT) simulations can model hydration equilibria and transition states during aldol condensation. Parameters such as Gibbs free energy and activation barriers derived from experimental rate constants (e.g., at 25°C) validate these models .
Q. Key Notes
- Safety : Always consult SDS for updated hazard classifications and emergency procedures .
- Methodology : Prioritize kinetic studies under controlled hydration conditions to avoid data misinterpretation .
- Advanced Tools : Combine experimental techniques (GC, UV) with computational modeling for mechanistic insights.
Properties
IUPAC Name |
3-hydroxy-2-methylpropanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6/h2,4,6H,3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMCAHGCWBGWRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959331 | |
Record name | 3-Hydroxy-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38433-80-6 | |
Record name | Propanal, 3-hydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038433806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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